molecular formula C15H19NO3 B13589253 5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide

5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B13589253
M. Wt: 261.32 g/mol
InChI Key: ORCDZPOTEBTFFG-UHFFFAOYSA-N
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Description

5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxy group, and a methoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxy group: This step often involves the hydroxylation of the cyclohexene ring using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of the methoxyphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxyphenylmethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.

    5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.

Uniqueness

5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of both a hydroxy group and a methoxyphenylmethyl group on the cyclohexene ring. This combination of functional groups provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C15H19NO3/c1-19-14-7-5-11(6-8-14)10-16-15(18)12-3-2-4-13(17)9-12/h2,4-8,12-13,17H,3,9-10H2,1H3,(H,16,18)

InChI Key

ORCDZPOTEBTFFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC=CC(C2)O

Origin of Product

United States

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